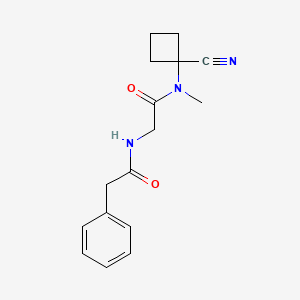
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of compounds known as adenosine receptor agonists, which have been shown to have a wide range of effects on the central nervous system and other organ systems in the body.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide acts as an agonist at the adenosine receptor, a G protein-coupled receptor that is widely distributed throughout the body. Activation of the adenosine receptor by N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide leads to a wide range of effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways. These effects contribute to the therapeutic potential of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide in a variety of disease states.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of blood vessels, and the modulation of immune function. These effects are mediated by the activation of the adenosine receptor and contribute to the potential therapeutic applications of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide is its high selectivity for the adenosine receptor, which reduces the risk of off-target effects. Another advantage is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. However, one limitation of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are many potential future directions for research on N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide, including the development of new synthetic methods for its production, the identification of new therapeutic applications, and the optimization of its pharmacological properties. One potential area of focus is the development of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide analogs with improved selectivity and potency, which could lead to the development of more effective therapeutics for a variety of diseases. Another area of focus is the exploration of the potential of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide as a tool for studying the adenosine receptor and its role in various physiological processes.
Métodos De Síntesis
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide can be synthesized by a variety of methods, including the reaction of 1-cyanocyclobutane carboxylic acid with N-methyl-2-(2-phenylacetamido)acetyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography or other methods to obtain a pure sample of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been extensively studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been shown to have a protective effect on the heart and blood vessels, reducing the risk of heart attack and stroke. In cancer, N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been shown to inhibit the growth and spread of cancer cells, making it a potential candidate for cancer therapy. In neurological disorders, N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been shown to have a protective effect on the brain, reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19(16(12-17)8-5-9-16)15(21)11-18-14(20)10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKZMCVJFSDQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)CC1=CC=CC=C1)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2845571.png)
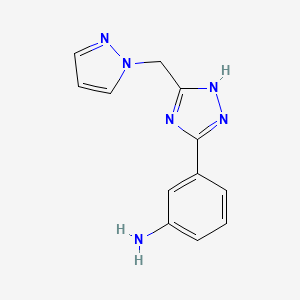
![[5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2845573.png)
![8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
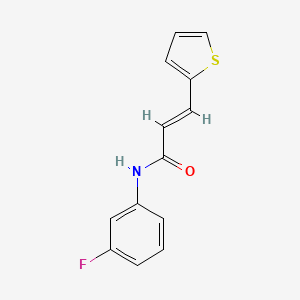
![N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2845577.png)
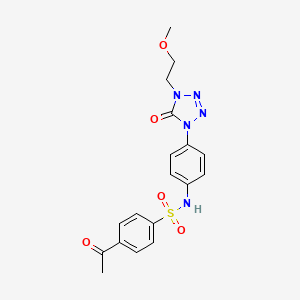
![2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2845583.png)
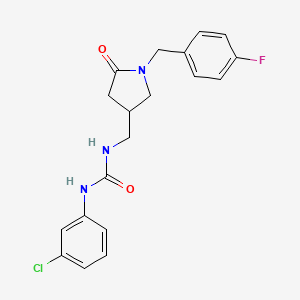
![N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2845585.png)
![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-methylpyrazine-2-carboxamide](/img/structure/B2845587.png)
![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2845590.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2845591.png)